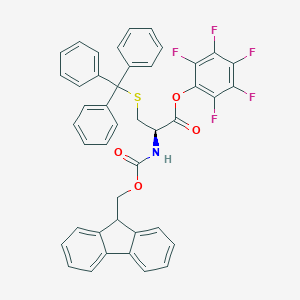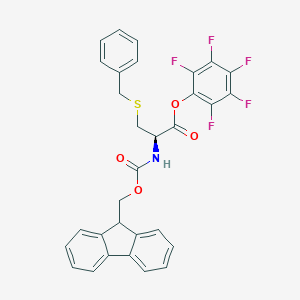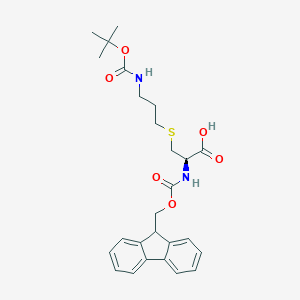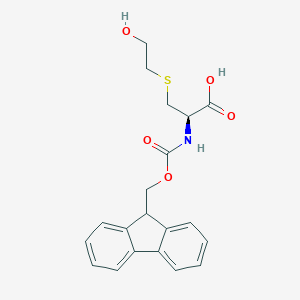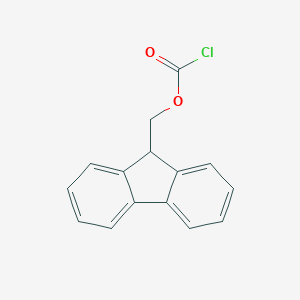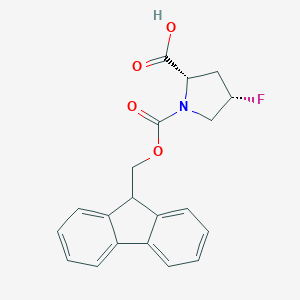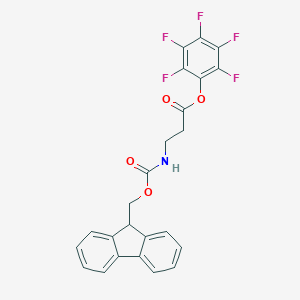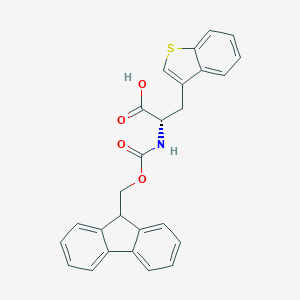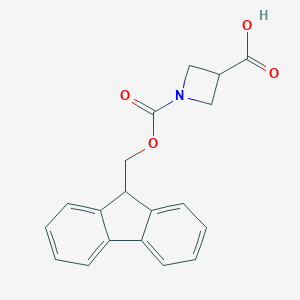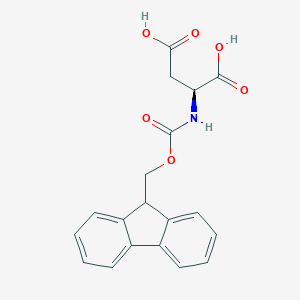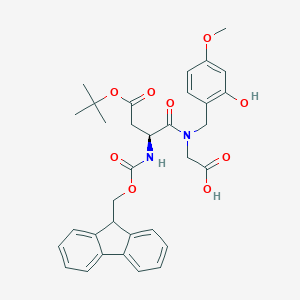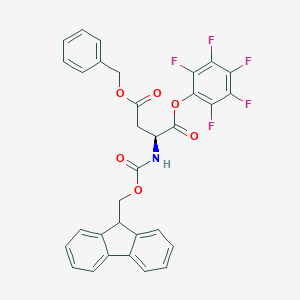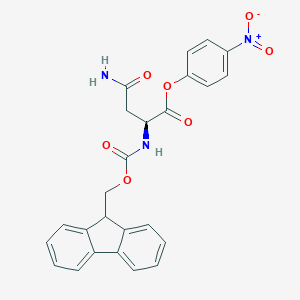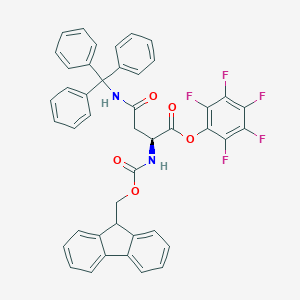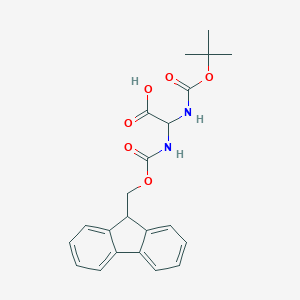
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Boc-N’-Fmoc-diaminoacetic acid, also known as Fmoc-alpha-amino-DL-Gly(Boc)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain .
Mode of Action
The compound interacts with its targets through a process known as peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound serve as protective groups for the amino acids during the synthesis process . These protective groups provide chemical stability and prevent the amino acids from reacting with the external environment .
Biochemical Pathways
The compound affects the peptide synthesis pathway. During this process, the Fmoc and Boc groups are selectively removed, allowing the amino acids to bond and form a peptide chain . The downstream effects include the formation of peptides with specific sequences, which can be used in various biological research and therapeutic applications .
Result of Action
The result of the compound’s action is the formation of a peptide chain with a specific sequence. This peptide can then be used in various research applications, including the study of protein structure and function, the development of new therapeutics, and the production of bioactive peptides .
Action Environment
The action of N-Boc-N’-Fmoc-diaminoacetic acid is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
N-Boc-N’-Fmoc-diaminoacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis . The nature of these interactions is largely determined by the compound’s structure, which includes both Boc and Fmoc protecting groups .
Cellular Effects
The effects of N-Boc-N’-Fmoc-diaminoacetic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Boc-N’-Fmoc-diaminoacetic acid exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . It can bind to enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression .
Metabolic Pathways
N-Boc-N’-Fmoc-diaminoacetic acid is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors involved in this pathway, and may influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of N-Boc-N’-Fmoc-diaminoacetic acid is likely to be determined by its role in peptide synthesis . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFKRJSLGKRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373219 |
Source


|
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176039-39-7 |
Source


|
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
